(E,E,E)-N-(2-Methylpropyl)hexadeca-2,6,8-trien-10-ynamide
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Overview
Description
(E,E,E)-N-(2-Methylpropyl)hexadeca-2,6,8-trien-10-ynamide is a fatty amide.
Scientific Research Applications
Insecticidal Applications
- Certain isobutylamides, structurally similar to the requested compound, exhibit significant insecticidal properties. For example, N-(2-Methylpropyl)-6-phenyl-2(E),4(E)-hexadienamide showed lethal activity against houseflies and tobacco budworms (Latif et al., 1998).
Synthetic and Chemical Applications
- Ynamides, including compounds similar to the one , are utilized in various synthetic transformations. Their unique electronic properties make them versatile for creating complex molecular structures. The catalytic asymmetric addition of ynamides to aldehydes, for instance, opens up pathways to a diverse family of N-substituted propargylic alcohols (Cook & Wolf, 2014).
- The reactivity and selectivity of ynamides in different chemical reactions have been extensively studied. For example, the application of ynamides as substrates in reactions with diorganyl dichalcogenides and iron(III) chloride leads to the selective formation of various compounds (Goulart et al., 2020).
Biological Activity and Stability
- Certain analogues of lipoxins, which include triene structures similar to the compound , have been found to possess enhanced chemical and metabolic stability while maintaining anti-inflammatory activity in vivo (Guilford et al., 2004).
Properties
Molecular Formula |
C20H31NO |
---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2E,6E,8E)-N-(2-methylpropyl)hexadeca-2,6,8-trien-10-ynamide |
InChI |
InChI=1S/C20H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19(2)3/h10-13,16-17,19H,4-7,14-15,18H2,1-3H3,(H,21,22)/b11-10+,13-12+,17-16+ |
InChI Key |
OIPHBJBKSAKTTI-IVZWYUIFSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
SMILES |
CCCCCC#CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CCCCCC#CC=CC=CCCC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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